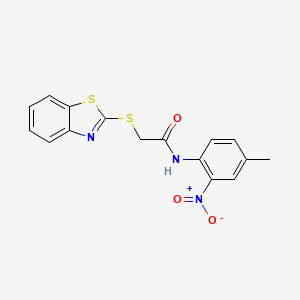
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-2-nitrophenyl)acetamide
説明
2-(1,3-benzothiazol-2-ylthio)-N-(4-methyl-2-nitrophenyl)acetamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole compounds that have been found to exhibit various biological activities.
科学的研究の応用
BTA-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BTA-1 has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BTA-1 has also been shown to reduce the accumulation of amyloid-beta peptide in Alzheimer's disease models and improve cognitive function. In Parkinson's disease models, BTA-1 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
作用機序
The mechanism of action of BTA-1 is not fully understood, but it has been proposed to act through multiple pathways. BTA-1 has been found to inhibit the activity of various enzymes, including topoisomerase II, histone deacetylase, and acetylcholinesterase. BTA-1 has also been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
BTA-1 has been found to exhibit various biochemical and physiological effects. In cancer cells, BTA-1 has been shown to induce DNA damage, inhibit DNA repair, and disrupt microtubule dynamics. In Alzheimer's disease models, BTA-1 has been found to reduce oxidative stress, inhibit amyloid-beta aggregation, and improve mitochondrial function. In Parkinson's disease models, BTA-1 has been found to reduce oxidative stress, inhibit inflammation, and improve mitochondrial function.
実験室実験の利点と制限
BTA-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. BTA-1 has also been found to exhibit low toxicity in vitro and in vivo. However, BTA-1 has some limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous solutions. BTA-1 also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for BTA-1 research. One direction is to study the structure-activity relationship of BTA-1 and its analogs to identify more potent and selective compounds. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BTA-1 in vivo to optimize its therapeutic potential. Additionally, BTA-1 can be used as a lead compound for developing new drugs for various diseases. Further research is needed to fully understand the potential of BTA-1 as a therapeutic agent.
Conclusion:
In conclusion, BTA-1 is a promising chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 has been found to exhibit various biological activities, including anti-cancer, anti-Alzheimer's disease, and anti-Parkinson's disease activities. The synthesis method of BTA-1 is relatively simple, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of BTA-1 and its potential as a therapeutic agent.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-10-6-7-11(13(8-10)19(21)22)17-15(20)9-23-16-18-12-4-2-3-5-14(12)24-16/h2-8H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXJBIMWFVCWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4881765.png)
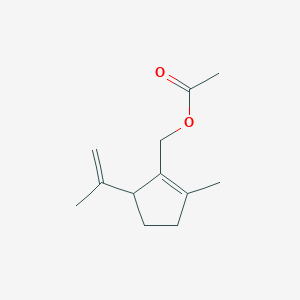
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)
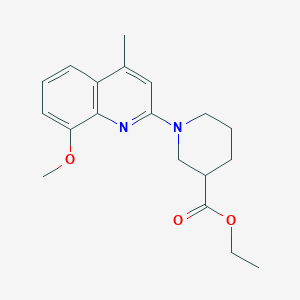
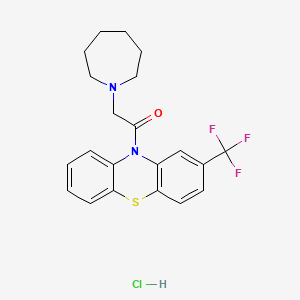
![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)
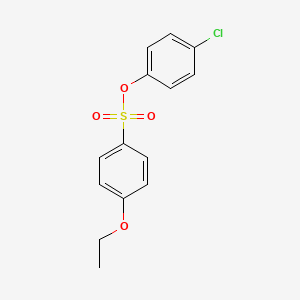
![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)